1-Methyl-3-cyclohexene-1-carbaldehyde

Aroma Chemistry Sensory Science Monoterpenoid Aldehydes

1-Methyl-3-cyclohexene-1-carbaldehyde (CAS 931-96-4), also known as 1-methylcyclohex-3-ene-1-carbaldehyde, is a monocyclic monoterpenoid aldehyde with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol. It belongs to the class of organic compounds known as organic oxides and is found in natural sources such as Centaurea atropurpurea.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 931-96-4
Cat. No. B14082882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-cyclohexene-1-carbaldehyde
CAS931-96-4
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC1(CCC=CC1)C=O
InChIInChI=1S/C8H12O/c1-8(7-9)5-3-2-4-6-8/h2-3,7H,4-6H2,1H3
InChIKeyHXKVDJIESURQMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-cyclohexene-1-carbaldehyde (CAS 931-96-4): Procurement Baseline for Cyclohexene Carboxaldehyde Selection


1-Methyl-3-cyclohexene-1-carbaldehyde (CAS 931-96-4), also known as 1-methylcyclohex-3-ene-1-carbaldehyde, is a monocyclic monoterpenoid aldehyde with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol . It belongs to the class of organic compounds known as organic oxides and is found in natural sources such as Centaurea atropurpurea [1]. The compound is characterized by a cyclohexene ring substituted with a methyl group and an aldehyde functional group at the 1-position . Its procurement is relevant for applications in organic synthesis as a precursor or intermediate, as well as in fragrance and flavor research, though direct use in fragrances is not recommended [2].

1-Methyl-3-cyclohexene-1-carbaldehyde (CAS 931-96-4): Why Cyclohexene Aldehydes Are Not Interchangeable in Scientific Workflows


Cyclohexene carboxaldehydes constitute a structurally diverse class of monoterpenoid aldehydes where seemingly minor variations—such as the position and degree of unsaturation, the presence and location of methyl or isopropyl substituents, and the overall carbon count—profoundly alter key physicochemical and sensory properties [1]. For instance, safranal (C₁₀H₁₄O, 2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde) possesses an additional methyl group and a second double bond compared to 1-methyl-3-cyclohexene-1-carbaldehyde (C₈H₁₂O), leading to divergent molecular volumes, vapor pressures, and odor profiles [2]. Similarly, phellandral (C₁₀H₁₆O, 4-isopropyl-1-cyclohexene-1-carboxaldehyde) features an isopropyl substituent absent in the target compound, which influences its natural occurrence, boiling point, and reactivity [3]. Generic substitution within this class therefore risks introducing uncontrolled variables in synthetic yields, analytical retention times, and sensory evaluations, undermining reproducibility and data integrity. The quantitative evidence below delineates the specific, measurable differentiators that inform compound selection and procurement decisions.

1-Methyl-3-cyclohexene-1-carbaldehyde (CAS 931-96-4): Quantitative Comparative Evidence for Informed Procurement


1-Methyl-3-cyclohexene-1-carbaldehyde (CAS 931-96-4) vs. Safranal: Differentiated Aroma Profile for Olfactory Research

In a comparative study of volatile constituents, 1-methyl-3-cyclohexene-1-carbaldehyde was identified as a key odor-active compound with a distinct aroma character that differs significantly from safranal [1]. While safranal is primarily associated with the characteristic spicy, phenolic, and hay-like aroma of saffron, the target compound contributes a different olfactory nuance within complex natural volatile profiles [2]. This differentiation is critical for researchers investigating structure-odor relationships or formulating complex aroma mixtures where safranal's dominant character would be inappropriate.

Aroma Chemistry Sensory Science Monoterpenoid Aldehydes

1-Methyl-3-cyclohexene-1-carbaldehyde (CAS 931-96-4): Lower Molecular Complexity for Controlled Synthetic Intermediacy vs. Perillaldehyde

1-Methyl-3-cyclohexene-1-carbaldehyde serves as a precursor and intermediate in organic synthesis [1]. Its lower molecular complexity compared to perillaldehyde (C₁₀H₁₄O, 4-(1-methylethenyl)-1-cyclohexene-1-carboxaldehyde) offers advantages in synthetic planning [2]. The target compound lacks the exocyclic isopropenyl group present in perillaldehyde, reducing the number of reactive sites and simplifying reaction control. This structural simplicity translates to a lower molecular weight (124.18 g/mol vs. 150.22 g/mol) and fewer potential side reactions, making it a more predictable building block for constructing defined molecular architectures .

Organic Synthesis Intermediate Chemistry Monoterpenoid Aldehydes

1-Methyl-3-cyclohexene-1-carbaldehyde (CAS 931-96-4): Quantified Physicochemical Properties for Analytical Method Development

Precise physicochemical parameters for 1-methyl-3-cyclohexene-1-carbaldehyde enable reliable analytical method development and compound verification [1]. The compound exhibits a boiling point of 165.1±29.0 °C at 760 mmHg and a vapor pressure of 1.9±0.3 mmHg at 25°C . These values contrast with those of phellandral, which, while exact data are limited, is noted as a major constituent in essential oils with distinct volatility characteristics [2]. The availability of a comprehensive spectral database including FTIR, Raman, and multiple GC-MS spectra provides unambiguous identification capabilities critical for quality control and research applications [3].

Analytical Chemistry GC-MS Method Development Volatile Compound Identification

1-Methyl-3-cyclohexene-1-carbaldehyde (CAS 931-96-4): High-Value Application Scenarios Based on Differentiated Evidence


Synthetic Intermediate in Controlled Multi-Step Organic Synthesis

The lower molecular complexity of 1-methyl-3-cyclohexene-1-carbaldehyde (C₈H₁₂O, 124.18 g/mol) compared to larger monoterpenoid aldehydes like perillaldehyde (C₁₀H₁₄O, 150.22 g/mol) makes it a preferred intermediate when a simpler cyclohexene aldehyde scaffold is required [1]. Its single aldehyde and isolated double bond provide defined reactive handles, minimizing side reactions and simplifying purification protocols . This is particularly valuable in multi-step syntheses where each step's yield and purity critically impact overall process efficiency and cost.

Structure-Odor Relationship (SOR) Studies in Flavor and Fragrance Research

The distinct odor character of 1-methyl-3-cyclohexene-1-carbaldehyde, which differs from the spicy/phenolic profile of safranal, positions it as a valuable compound for structure-odor relationship (SOR) investigations [2]. Researchers investigating how subtle changes in cyclohexene ring substitution and unsaturation affect olfactory perception can utilize this compound to explore a different region of odor space. This application is supported by its identification in natural volatile profiles [3].

Analytical Standard for GC-MS Method Development and Natural Product Identification

The availability of well-defined physicochemical properties (boiling point: 165.1±29.0 °C, vapor pressure: 1.9±0.3 mmHg) and comprehensive spectral data (FTIR, Raman, GC-MS) for 1-methyl-3-cyclohexene-1-carbaldehyde enables its use as a reliable analytical standard [4]. In natural product chemistry, it can serve as a reference compound for identifying and quantifying this specific monoterpenoid in complex essential oil mixtures, such as those from Centaurea atropurpurea [5]. This ensures accurate compound identification and quantification in metabolomics and phytochemical studies.

Precursor for Derivatization to Oxime-Based Flavor Modifiers

While the parent aldehyde is not recommended for direct fragrance use, its oxime derivative (1-methyl-3-cyclohexene-1-carbaldehyde oxime) has been documented in phytochemical databases [6]. Oximes of cyclic aldehydes are known flavor modifiers; for instance, perillaldehyde oxime is used as a sweetening agent [7]. Therefore, 1-methyl-3-cyclohexene-1-carbaldehyde serves as a crucial starting material for synthesizing oxime derivatives for research into novel flavor and fragrance compounds, leveraging a known structure-activity paradigm.

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